

Spectroscopic and Mechanistic Insights into Dryocrassin ABBA: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Dryocrassin ABBA**, a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma. This document details its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, outlines experimental protocols for its analysis, and explores its biological mechanism of action against Fusarium oxysporum.

Spectroscopic Data

The structural elucidation of **Dryocrassin ABBA** has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively utilized for the detection and quantification of **Dryocrassin ABBA**. In electrospray ionization (ESI) mode, **Dryocrassin ABBA** exhibits a distinct precursor-to-product ion transition.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Dryocrassin ABBA	819.3	403.4

Nuclear Magnetic Resonance (NMR) Spectroscopy



The structural backbone of **Dryocrassin ABBA**, a trimeric phloroglucinol, has been characterized by ¹H and ¹³C NMR spectroscopy. While a complete, officially published data table for **Dryocrassin ABBA** remains to be consolidated, data from structurally analogous trimeric phloroglucinols isolated from Dryopteris crassirhizoma provide critical insights into its spectral features. The methylene bridges connecting the phloroglucinol rings give rise to characteristic signals in the ¹H NMR spectrum.

Note: The following data is representative of the core structural motifs found in **Dryocrassin ABBA** and related trimeric phloroglucinols from the same source. Definitive chemical shifts for **Dryocrassin ABBA** should be confirmed with a dedicated analysis of the pure compound.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for the Trimeric Phloroglucinol Core in CDCl₃

Position	δΗ (ррт)	δC (ppm)
Methylene Bridge 1 (C-7)	3.52	17.9
Methylene Bridge 2 (C-22)	3.80	17.1

For a definitive and complete assignment of all proton and carbon signals of **Dryocrassin ABBA**, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable.

Experimental Protocols Isolation of Dryocrassin ABBA

Dryocrassin ABBA can be isolated from the rhizomes of Dryopteris crassirhizoma using the following general procedure:



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Figure 1. General workflow for the isolation of **Dryocrassin ABBA**.



LC-MS/MS Analysis

A sensitive and accurate method for the quantification of **Dryocrassin ABBA** in biological matrices has been developed using liquid chromatography-tandem mass spectrometry[1].

- Chromatographic Separation:
 - Column: Zorbax SB-C18 (50 × 2.1 mm, 1.8 μm)[1].
 - Mobile Phase:
 - Eluent A: 10 mM ammonium acetate in methanol with 0.1% formic acid[1].
 - Eluent B: 10 mM ammonium acetate in water with 0.1% formic acid[1].
 - Isocratic elution with A:B = 99:1 (v/v)[1].
 - Flow Rate: 0.3 mL/min[1].
- Mass Spectrometry Detection:
 - Mode: Multiple Reaction Monitoring (MRM)[1].
 - Ion Transition: m/z 819.3 → 403.4[1].

NMR Spectroscopy

For the structural elucidation of **Dryocrassin ABBA** and related phloroglucinols, the following general NMR experimental parameters are employed:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds.
- · Experiments:
 - ∘ ¹H NMR
 - o 13C NMR



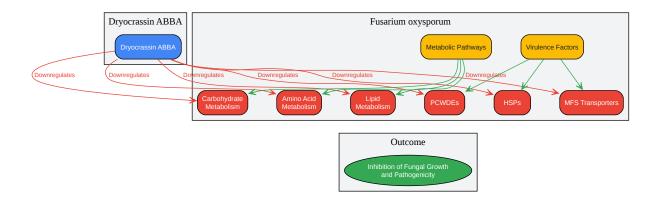
- DEPT (Distortionless Enhancement by Polarization Transfer) to determine carbon multiplicities.
- 2D NMR:
 - COSY (Correlation Spectroscopy) for ¹H-¹H correlations.
 - HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations, which is crucial for connecting the phloroglucinol rings and substituent groups.

Biological Activity and Signaling Pathway

Dryocrassin ABBA has demonstrated significant inhibitory effects against the phytopathogenic fungus Fusarium oxysporum. Transcriptomic analysis has revealed that **Dryocrassin ABBA**'s mechanism of action involves the downregulation of several key metabolic and virulence-related pathways in the fungus.

A transcriptome analysis of F. oxysporum treated with **Dryocrassin ABBA** identified 1244 differentially expressed genes, with 650 being downregulated[2]. The downregulated genes were predominantly associated with carbohydrate, amino acid, and lipid metabolism[2]. Furthermore, the expression of plant cell wall degrading enzymes (PCWDEs), heat shock proteins (HSPs), and major facilitator superfamily (MFS) transporters was also significantly reduced[2]. This multi-target effect disrupts essential cellular processes, thereby inhibiting fungal growth and pathogenicity.





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Figure 2. Proposed mechanism of action of Dryocrassin ABBA against *Fusarium oxysporum*.

This guide serves as a foundational resource for researchers interested in the spectroscopic properties and biological activities of **Dryocrassin ABBA**. Further investigation is warranted to fully elucidate its complete NMR spectral assignments and to explore its potential in drug development.

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References

 1. Application of a sensitive and accurate LC-MS/MS method for determination of dryocrassin ABBA in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]



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